5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Overview
Description
5-Methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that is part of a broader class of pyrrolopyrimidines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various aspects of pyrrolopyrimidines, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of substituted pyrrolopyrimidines has been explored in several studies. For instance, substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues were synthesized from 5-alkynyl-uridine derivatives and incorporated into triplex-forming oligonucleotides, showing selective binding to CG inversions . Another study reported the synthesis of new 2-aryl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones using a Brønsted-acidic ionic liquid as a green and reusable catalyst . Additionally, 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones were synthesized using heteropolyacids as catalysts .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines has been characterized using various techniques. X-ray crystal structure analyses were used to determine the structure of reaction products of 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate after methylation . Single-crystal X-ray diffraction (SCXRD) was also employed to determine the structure of a new heterocyclic system related to pyrrolopyrimidines . Furthermore, the crystal structure, spectroscopic characterization, and DFT calculations were performed for a novel pyrimidine derivative containing a 1,2,4-triazolo[1,5-a]pyrimidine ring .
Chemical Reactions Analysis
The chemical reactivity of pyrrolopyrimidines has been investigated, revealing various reactions with nucleophiles. For example, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones were synthesized by reacting the corresponding 7-hydroxy derivatives with different nucleophiles . The reaction of 4-amino-2-methylpyrimidine-5-carboxamide with aromatic aldehydes in the presence of heteropolyacids is another example of the chemical versatility of pyrrolopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidines have been studied through various analytical methods. The vibrational spectrum and surface characterization of a pyrrolopyrimidine derivative were investigated using FT-IR and DFT calculations . The antibacterial activity of a pyrimidine derivative was evaluated against different microbial strains, demonstrating its potential as an antibacterial agent . Additionally, the hydrogen-bonding patterns in pyrimidinone hydrates were elucidated, highlighting the importance of intermolecular interactions in determining the properties of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- One-Pot Synthesis: A study by Kanamarlapudi et al. (2007) demonstrated an efficient and environmentally benign one-pot synthesis method for 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. This method avoids the use of large excess Raney nickel, which is required in known methods (Kanamarlapudi et al., 2007).
Biological Applications
- DNA Triple Helices Recognition: Ranasinghe et al. (2005) found that substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues, synthesized from 5-alkynyl-uridine derivatives, can be incorporated into triplex forming oligonucleotides (TFOs) and selectively bind CG inversions with enhanced affinity (Ranasinghe et al., 2005).
Antitumor Activity
- Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase: Gangjee et al. (2005) synthesized novel classical antifolates using 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, which demonstrated potent inhibitory activity against both human dihydrofolate reductase (DHFR) and human thymidylate synthase (TS), indicating potential antitumor applications (Gangjee et al., 2005).
Pharmacological Properties
- Fungicidal Properties: Tumkevičius et al. (2013) reported that derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, synthesized using 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, possess fungicidal properties (Tumkevičius et al., 2013).
Structural Studies
- Hydrogen-Bonded Structures: Orozco et al. (2009) studied the hydrogen-bonded structures in derivatives of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, providing insights into the electronic structures and molecular interactions (Orozco et al., 2009).
properties
IUPAC Name |
5-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-8-6-5(4)7(11)10-3-9-6/h2-3H,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXRTPPPJWUZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622487 | |
Record name | 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |
CAS RN |
1618-37-7 | |
Record name | 5-Methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.